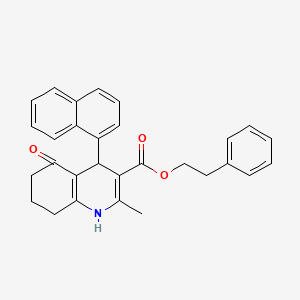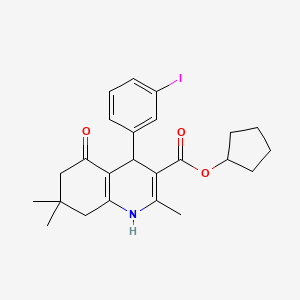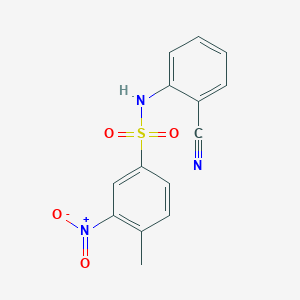![molecular formula C13H13N3O6 B5138431 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in laboratory experiments to investigate its mechanism of action and its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate involves the covalent modification of amino acid residues in proteins. This compound contains a reactive propynyl group that can react with nucleophilic amino acid residues, such as cysteine and lysine, to form a covalent bond. This covalent modification can alter the structure and function of the protein, leading to changes in its activity and interaction with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein target and the site of modification. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, by covalently modifying specific amino acid residues. Additionally, this compound has been used to study the role of specific amino acid residues in protein-protein interactions and cellular signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate in lab experiments include its high reactivity and specificity for certain amino acid residues. This compound can be used to selectively modify specific amino acid residues in proteins, allowing for precise investigation of their role in protein structure and function. However, the limitations of using this compound in lab experiments include its potential toxicity and non-specific reactivity with other biomolecules. Therefore, careful optimization of experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
Future Directions
There are several future directions for research involving 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate. One potential direction is the development of new fluorescent probes based on this compound to investigate specific biological processes. Another direction is the application of this compound in drug discovery, as it can be used to screen for compounds that selectively target specific amino acid residues in proteins. Additionally, further investigation of the biochemical and physiological effects of this compound can lead to a better understanding of protein structure and function.
Synthesis Methods
The synthesis method of 2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate involves the reaction between 2-propyn-1-ol and 4-[(2,4-dinitrophenyl)amino]butyric acid in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure to yield the desired product. This synthesis method is well-established, and the purity and yield of the product can be optimized by fine-tuning the reaction conditions.
Scientific Research Applications
2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate has been extensively used in scientific research due to its unique properties. This compound can be used as a fluorescent probe to investigate various biological processes, including protein-protein interactions, enzyme activities, and cellular signaling pathways. Additionally, this compound has been used as a tool to study the role of specific amino acid residues in protein structure and function.
Properties
IUPAC Name |
prop-2-ynyl 4-(2,4-dinitroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-2-8-22-13(17)4-3-7-14-11-6-5-10(15(18)19)9-12(11)16(20)21/h1,5-6,9,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDJLOWYGQZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)


![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
